molecular formula C18H18ClN5O3S B2653068 N-((5-Chloropyridin-2-yl)carbamothioyl)-3-nitro-4-(piperidin-1-yl)benzamide

N-((5-Chloropyridin-2-yl)carbamothioyl)-3-nitro-4-(piperidin-1-yl)benzamide

Cat. No.: B2653068
M. Wt: 419.9 g/mol
InChI Key: AFOKREIUUQFDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for MAC-545496 are not readily available in the literature.
    • Industrial production methods remain undisclosed.
  • Chemical Reactions Analysis

    • The types of reactions that MAC-545496 undergoes are not explicitly documented.
    • Common reagents and conditions used in these reactions are not specified.
    • Major products formed from these reactions are not reported.
  • Scientific Research Applications

    • MAC-545496 finds applications in various scientific fields:

        Chemistry: Its role in chemical research remains to be explored.

        Biology: Potential applications in understanding bacterial resistance mechanisms.

        Medicine: Investigating its efficacy against MRSA and other resistant strains.

        Industry: Possible use in drug development or antimicrobial strategies.

  • Mechanism of Action

    • The precise mechanism by which MAC-545496 exerts its effects is not fully elucidated.
    • It likely targets specific molecular pathways related to bacterial resistance.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are scarce in the available literature.
    • No specific list of similar compounds is provided.

    Properties

    IUPAC Name

    N-[(5-chloropyridin-2-yl)carbamothioyl]-3-nitro-4-piperidin-1-ylbenzamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H18ClN5O3S/c19-13-5-7-16(20-11-13)21-18(28)22-17(25)12-4-6-14(15(10-12)24(26)27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9H2,(H2,20,21,22,25,28)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AFOKREIUUQFDNW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC(=S)NC3=NC=C(C=C3)Cl)[N+](=O)[O-]
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H18ClN5O3S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    419.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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